8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a pyrido, thieno, and pyrimidinone moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a thieno compound under acidic or basic conditions. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound shares a similar pyrido and pyrimidine structure but lacks the thieno ring.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar tetrahydropyrido and pyrimidine structure but includes benzyl and dichloro substituents.
Uniqueness
The uniqueness of 5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3h)-one lies in its fused thieno ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25g/mol |
IUPAC Name |
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C9H9N3OS/c13-8-7-5-1-2-10-3-6(5)14-9(7)12-4-11-8/h4,10H,1-3H2,(H,11,12,13) |
InChI Key |
NNKMHJABJHDORH-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C3=C(S2)N=CNC3=O |
Canonical SMILES |
C1CNCC2=C1C3=C(S2)N=CNC3=O |
Origin of Product |
United States |
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